molecular formula C6H12 B008377 4-Methyl-1-pentene CAS No. 25068-26-2

4-Methyl-1-pentene

Cat. No. B008377
CAS RN: 25068-26-2
M. Wt: 84.16 g/mol
InChI Key: WSSSPWUEQFSQQG-UHFFFAOYSA-N
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Patent
US04252987

Procedure details

To a 30 ml glass bottle, under an argon atmosphere, were added 7.2 milligrams (0.029 millimol) of di(cyclopentadienyl)titanium dichloride, 8 mg (0.072 millimol) of 1,4-diazabicyclo(2.2.2)octane, 5 ml (40.0 millimol) of 4-methyl-1-pentene, 7 ml of chlorobenzene, and 0.045 ml (0.44 millimol) of ethylaluminum dichloride. After a two hour reaction at 25° C., there had been formed 1.08 millimol of 2-isobutyl-6-methyl-1-heptene.
[Compound]
Name
glass
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.045 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
7.2 mg
Type
catalyst
Reaction Step One
Quantity
8 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:6])[CH2:3][CH:4]=[CH2:5].[Cl-].[Cl-].[CH2:9]([Al+2])C.Cl[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15]C=1>[Cl-].[Cl-].C1([Ti+2]C2C=CC=C2)C=CC=C1.N12CCN(CC1)CC2>[CH2:3]([C:4]([CH2:13][CH2:18][CH2:17][CH:16]([CH3:15])[CH3:9])=[CH2:5])[CH:2]([CH3:6])[CH3:1] |f:1.2.3,5.6.7|

Inputs

Step One
Name
glass
Quantity
30 mL
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
CC(CC=C)C
Name
Quantity
0.045 mL
Type
reactant
Smiles
[Cl-].[Cl-].C(C)[Al+2]
Name
Quantity
7 mL
Type
reactant
Smiles
ClC1=CC=CC=C1
Name
Quantity
7.2 mg
Type
catalyst
Smiles
[Cl-].[Cl-].C1(C=CC=C1)[Ti+2]C1C=CC=C1
Name
Quantity
8 mg
Type
catalyst
Smiles
N12CCN(CC1)CC2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a two hour reaction at 25° C.
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C(=C)CCCC(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.